PNT6555

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

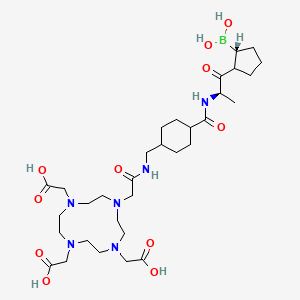

C32H55BN6O11 |

|---|---|

Molecular Weight |

710.6 g/mol |

IUPAC Name |

2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C32H55BN6O11/c1-22(31(47)25-3-2-4-26(25)33(49)50)35-32(48)24-7-5-23(6-8-24)17-34-27(40)18-36-9-11-37(19-28(41)42)13-15-39(21-30(45)46)16-14-38(12-10-36)20-29(43)44/h22-26,49-50H,2-21H2,1H3,(H,34,40)(H,35,48)(H,41,42)(H,43,44)(H,45,46)/t22-,23?,24?,25?,26-/m1/s1 |

InChI Key |

MKKGRDYKVPEDKG-GMXMWVCDSA-N |

Isomeric SMILES |

B([C@@H]1CCCC1C(=O)[C@@H](C)NC(=O)C2CCC(CC2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)(O)O |

Canonical SMILES |

B(C1CCCC1C(=O)C(C)NC(=O)C2CCC(CC2)CNC(=O)CN3CCN(CCN(CCN(CC3)CC(=O)O)CC(=O)O)CC(=O)O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

PNT6555: A Technical Guide to a Novel Fibroblast Activation Protein (FAP) Inhibitor for Radiotheranostic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PNT6555, a novel, potent, and selective inhibitor of Fibroblast Activation Protein (FAP). This compound is a key component of a radiotheranostic platform, designed for both imaging and targeted radiotherapy of FAP-positive tumors. This document details the preclinical data, experimental protocols, and underlying biological pathways associated with this compound.

Core Concepts and Mechanism of Action

This compound is a D-ala-boroPro-based radioligand that targets FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of over 90% of epithelial tumors.[1] FAP plays a crucial role in tumor growth, invasion, and metastasis.[2] this compound, when chelated with a radioisotope, serves as a vehicle to deliver radiation directly to the tumor site.

For diagnostic purposes, this compound is labeled with Gallium-68 (⁶⁸Ga-PNT6555) for Positron Emission Tomography (PET) imaging to identify patients with FAP-expressing tumors.[2][3] For therapeutic applications, it is labeled with beta-emitting Lutetium-177 (¹⁷⁷Lu-PNT6555) or alpha-emitting Actinium-225 (²²⁵Ac-PNT6555) to deliver cytotoxic radiation to the tumor microenvironment.[1][2][4] The theranostic approach allows for patient selection based on imaging, followed by targeted radionuclide therapy.

Quantitative Data

The preclinical development of this compound has yielded significant quantitative data regarding its potency, selectivity, and in vivo performance.

In Vitro Inhibition of FAP and Related Proteases

This compound and its metal-chelated forms demonstrate potent and selective inhibition of FAP. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) against recombinant human FAP, prolyl endopeptidase (PREP), and dipeptidyl peptidase 4 (DPP4).

| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) | Selectivity Index (PREP/FAP) | Selectivity Index (DPP4/FAP) |

| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 | 230 | >26,000 |

| ⁿᵃᵗLu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 | 260 | >6,300 |

| ⁿᵃᵗGa-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 | 65 | >1,800 |

| Data from fluorometric assays with recombinant human enzymes.[3] |

In Vitro Potency Against Various FAP Sources

This compound and its analogs exhibit potent inhibition across different forms and species of FAP.

| Compound | Recombinant Human FAP IC₅₀ (nM) | Recombinant Mouse FAP IC₅₀ (nM) | HEK-mFAP Cell Membrane FAP IC₅₀ (nM) |

| This compound | 1.8 ± 0.4 | 0.2 ± 0.01 | 0.8 ± 0.03 |

| ⁿᵃᵗLu-PNT6555 | 6.6 ± 0.5 | 0.4 ± 0.01 | 1.2 ± 0.1 |

| Data from in vitro inhibition assays.[3] |

In Vivo Biodistribution of ¹⁷⁷Lu-PNT6555 in a Xenograft Model

Biodistribution studies in mice bearing HEK-mFAP xenograft tumors demonstrate high tumor uptake and retention with rapid clearance from normal tissues.

| Organ | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 168 h (%ID/g) |

| Blood | 0.43 ± 0.06 | 0.07 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |

| Heart | 0.27 ± 0.04 | 0.06 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |

| Lungs | 0.49 ± 0.07 | 0.12 ± 0.02 | 0.04 ± 0.01 | 0.02 ± 0.00 |

| Liver | 0.59 ± 0.08 | 0.23 ± 0.03 | 0.09 ± 0.01 | 0.04 ± 0.01 |

| Spleen | 0.23 ± 0.03 | 0.09 ± 0.01 | 0.04 ± 0.01 | 0.02 ± 0.00 |

| Kidneys | 3.21 ± 0.45 | 0.89 ± 0.12 | 0.28 ± 0.04 | 0.11 ± 0.02 |

| Muscle | 0.19 ± 0.03 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |

| Bone | 0.51 ± 0.07 | 0.21 ± 0.03 | 0.10 ± 0.01 | 0.06 ± 0.01 |

| Tumor | 12.5 ± 1.75 | 11.8 ± 1.65 | 10.9 ± 1.53 | 8.9 ± 1.25 |

| %ID/g = percent injected dose per gram of tissue. Data are presented as mean ± SEM.[3] |

Antitumor Efficacy of Radioliabeled this compound

Single-dose therapeutic studies in HEK-mFAP xenograft models demonstrated significant, dose-responsive antitumor activity.

| Treatment | Dose | Outcome |

| ¹⁷⁷Lu-PNT6555 | 30 MBq | 50% (3/6) of mice achieved tumor-free survival at 80 days post-injection.[1] |

| ¹⁷⁷Lu-PNT6555 | 60 MBq | 100% (6/6) of mice achieved tumor-free survival at 80 days post-injection.[1] |

| ²²⁵Ac-PNT6555 | 50 kBq | 67% (4/6) of mice achieved tumor-free survival at 70 days post-injection.[1] |

Signaling Pathways and Experimental Workflows

FAP-Mediated Signaling in the Tumor Microenvironment

FAP contributes to cancer progression through various signaling pathways. Its proteolytic activity remodels the extracellular matrix (ECM), releasing growth factors and promoting cell migration and invasion. FAP has also been shown to influence intracellular signaling cascades that regulate proliferation and cell survival.

This compound Radiotheranostic Workflow

The clinical application of this compound follows a theranostic workflow, beginning with patient selection via PET imaging and proceeding to targeted radionuclide therapy.

Experimental Protocols

In Vitro FAP Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogs against FAP.

Materials:

-

Recombinant human FAP enzyme

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC)

-

This compound and its analogs

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates (black, clear bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of the test compounds (this compound and analogs) in assay buffer.

-

In a 96-well plate, add a fixed concentration of recombinant FAP enzyme to each well.

-

Add the serially diluted test compounds to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm) over time using a fluorometric plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Biodistribution Study in a Xenograft Mouse Model

Objective: To evaluate the uptake, distribution, and clearance of radiolabeled this compound in tumor-bearing mice.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

FAP-expressing tumor cells (e.g., HEK-mFAP)

-

Radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT6555)

-

Anesthetic agent

-

Gamma counter

-

Standard laboratory equipment for animal handling and tissue collection

Procedure:

-

Tumor Inoculation: Subcutaneously inoculate mice with FAP-expressing tumor cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Radiotracer Administration: Administer a known amount of radiolabeled this compound to each mouse via intravenous injection (e.g., tail vein).

-

Time-Point Euthanasia: At predefined time points post-injection (e.g., 1, 4, 24, 48, 72, 168 hours), euthanize a cohort of mice.

-

Tissue Collection: Immediately following euthanasia, collect blood and dissect key organs and tissues (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Sample Weighing and Counting: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards of the injected dose for calibration.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This is determined by dividing the radioactivity in the tissue by the total injected radioactivity and normalizing to the tissue weight.

Conclusion

This compound is a promising FAP inhibitor with significant potential as a radiotheranostic agent for a wide range of FAP-positive cancers. Its high potency and selectivity, coupled with favorable in vivo biodistribution and compelling antitumor efficacy in preclinical models, support its ongoing clinical development.[1][2][3] The theranostic approach enabled by this compound offers a personalized medicine strategy, allowing for the selection of patients most likely to benefit from this targeted radionuclide therapy. Further clinical investigation in the FRONTIER trial will be crucial in establishing the safety and efficacy of this compound in cancer patients.[3]

References

The Role of PNT6555 in Targeting the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor growth, metastasis, and resistance to treatment. A key component of the TME is the cancer-associated fibroblast (CAF), which expresses Fibroblast Activation Protein (FAP) in over 90% of epithelial carcinomas.[1][2][3] PNT6555 is a novel FAP-targeting radiotheranostic agent designed to selectively deliver radiation to the tumor stroma, thereby disrupting the supportive network of cancer cells. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

This compound is a boronic acid-based FAP inhibitor that can be chelated with diagnostic radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging or therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), and Terbium-161 (¹⁶¹Tb) for targeted radiotherapy.[4][5] This dual functionality allows for patient selection through imaging and subsequent targeted treatment, embodying the principles of personalized medicine.

Mechanism of Action

This compound's primary mechanism of action is the targeted delivery of cytotoxic radiation to FAP-expressing cells within the tumor microenvironment.[1] By binding with high affinity to FAP on CAFs, this compound concentrates the radioactive payload in the tumor stroma, leading to localized cell killing through DNA damage induced by beta or alpha particles.[1] This targeted approach aims to minimize off-target toxicity to healthy tissues.[6]

Beyond direct cytotoxicity to CAFs, the radiation delivered by this compound is hypothesized to induce a cascade of secondary effects within the TME, including:

-

Disruption of Tumor-Stroma Interactions: By ablating FAP-positive CAFs, this compound can interfere with the signaling pathways that promote tumor growth, invasion, and angiogenesis.[1]

-

Induction of Immunogenic Cell Death (ICD): Radiation can induce ICD in targeted cells, leading to the release of damage-associated molecular patterns (DAMPs).[7][8]

-

Modulation of the Immune Microenvironment: The release of DAMPs and tumor-associated antigens can stimulate an anti-tumor immune response, potentially converting an immunologically "cold" tumor into a "hot" one.[6][9] This includes the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent activation and infiltration of cytotoxic CD8+ T-lymphocytes.[2]

-

Upregulation of PD-L1: Radiotherapy has been shown to upregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors.[3][10]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound and its analogs.

Table 1: In Vitro FAP Inhibition by this compound and its Analogs [4]

| Compound | Recombinant Human FAP IC₅₀ (nM) | Recombinant Mouse FAP IC₅₀ (nM) |

| This compound | 0.8 ± 0.1 | 1.2 ± 0.2 |

| ⁿᵃᵗGa-PNT6555 | 1.0 ± 0.2 | 1.5 ± 0.3 |

| ⁿᵃᵗLu-PNT6555 | 0.9 ± 0.1 | 1.3 ± 0.2 |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the FAP enzyme activity in vitro.

Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model (%ID/g) [4]

| Tissue | 4 h | 24 h | 48 h | 120 h | 168 h |

| Blood | 0.48 ± 0.07 | 0.10 ± 0.01 | 0.05 ± 0.01 | 0.02 ± 0.00 | 0.01 ± 0.00 |

| Tumor | 12.3 ± 1.5 | 10.8 ± 1.2 | 9.7 ± 1.1 | 7.9 ± 0.9 | 6.8 ± 0.8 |

| Kidneys | 3.2 ± 0.4 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| Liver | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Lungs | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Muscle | 0.3 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| Bone | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.0 |

%ID/g: percentage of injected dose per gram of tissue. Data are presented as mean ± SEM.

Table 3: Antitumor Efficacy of Radiolabeled this compound in HEK-mFAP Xenograft Model [5][11]

| Treatment Group | Dose | Median Survival (days) | Tumor Growth Delay (days) |

| Vehicle | - | 21 | - |

| ¹⁷⁷Lu-PNT6555 | 15 MBq | 35 | 14 |

| ¹⁷⁷Lu-PNT6555 | 30 MBq | 58 | 37 |

| ¹⁷⁷Lu-PNT6555 | 60 MBq | >100 | >79 |

| ²²⁵Ac-PNT6555 | 5 kBq | 32 | 11 |

| ²²⁵Ac-PNT6555 | 25 kBq | 55 | 34 |

| ²²⁵Ac-PNT6555 | 50 kBq | 86 | 65 |

Experimental Protocols

In Vitro FAP Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human or mouse FAP enzyme and a fluorogenic substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: this compound and its analogs are serially diluted to a range of concentrations.

-

Incubation: The diluted compounds are pre-incubated with the FAP enzyme for a specified time at 37°C.

-

Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Cellular Uptake and Internalization Assay

-

Cell Culture: HEK-mFAP cells (human embryonic kidney cells engineered to express mouse FAP) are cultured to confluence in appropriate media.

-

Radioligand Incubation: Cells are incubated with a known concentration of radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT6555) for various time points at 37°C.

-

Washing: After incubation, cells are washed with ice-cold PBS to remove unbound radioligand.

-

Surface-Bound vs. Internalized Fraction: To differentiate between surface-bound and internalized radioligand, cells are treated with an acid wash (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity. The radioactivity in the acid wash (surface-bound) and the remaining cell lysate (internalized) is measured using a gamma counter.

-

Data Analysis: The percentage of internalized radioactivity is calculated as a fraction of the total cell-associated radioactivity.

In Vivo Biodistribution Studies

-

Animal Model: Immunocompromised mice are subcutaneously inoculated with HEK-mFAP cells. Tumors are allowed to grow to a specified size.

-

Radiotracer Injection: A known amount of radiolabeled this compound is injected intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At predetermined time points post-injection, mice are euthanized, and various tissues and organs (including the tumor) are harvested.

-

Radioactivity Measurement: The harvested tissues are weighed, and the radioactivity is measured using a gamma counter.

-

Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point.

Antitumor Efficacy Studies

-

Tumor Implantation: As in the biodistribution studies, immunocompromised mice are implanted with HEK-mFAP cells.

-

Treatment Administration: Once tumors reach a predetermined volume, mice are randomized into treatment groups and receive a single intravenous injection of either vehicle control or different doses of radiolabeled this compound.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

-

Survival Monitoring: Mice are monitored daily for signs of toxicity and overall survival.

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare tumor growth inhibition between treatment groups. Kaplan-Meier survival curves are generated to analyze survival data.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in the tumor microenvironment.

Caption: Workflow for in vivo antitumor efficacy studies of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Immune modulation following α and β− radionuclide therapy targeting fibroblast activation protein-α in a preclinical tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Expanding the Horizon of Targeted Radionuclide Therapy: Immunotherapy Combinations and FAP-Targeted Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination of Radioligand Therapy and Immunotherapy: How to Make It Work in Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Immunological effects of radiopharmaceutical therapy [frontiersin.org]

- 9. Frontiers | Radiotherapy induced immunogenic cell death by remodeling tumor immune microenvironment [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

Preclinical Development and Characterization of PNT6555: A Theranostic Agent for FAP-Positive Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PNT6555 is a novel, boronic acid-based radiotheranostic agent designed to target Fibroblast Activation Protein-α (FAP), a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors.[1][2] This document provides a comprehensive overview of the preclinical development and characterization of this compound, a molecule that comprises a FAP-targeting moiety linked to a DOTA chelator, enabling it to be labeled with various radionuclides for both imaging and therapeutic applications.[3][4] Preclinical data demonstrate that this compound, when chelated with diagnostic isotopes like gallium-68 (B1239309) (⁶⁸Ga) or therapeutic isotopes such as lutetium-177 (B1209992) (¹⁷⁷Lu), actinium-225 (B1199940) (²²⁵Ac), or terbium-161 (B1209772) (¹⁶¹Tb), exhibits potent and specific FAP inhibition, rapid tumor uptake with prolonged retention, and significant anti-tumor efficacy in mouse models.[3][5][6] These findings support the clinical translation of this compound as a promising theranostic agent for a wide range of FAP-positive cancers.[5] A Phase I clinical trial for ¹⁷⁷Lu-PNT6555 commenced in June 2022.[1]

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment, particularly the role of cancer-associated fibroblasts, is a critical factor in tumor growth, invasion, and metastasis.[1] FAP is overexpressed in the stroma of over 90% of epithelial carcinomas while having minimal expression in normal adult tissues, making it an attractive target for delivering cytotoxic agents directly to the tumor site.[1][2] this compound is a FAP inhibitor (FAPI) based on a boronic acid derivative, N-(pyridine-4-carbonyl)-d-Ala-boroPro, which demonstrates high potency and selectivity for FAP.[5][7] Its design as a theranostic agent allows for a synergistic approach in oncology, where a diagnostic counterpart (e.g., ⁶⁸Ga-PNT6555 for PET imaging) can identify patients with FAP-expressing tumors who are most likely to benefit from the therapeutic version (e.g., ¹⁷⁷Lu-PNT6555).[1][8]

Mechanism of Action and Theranostic Concept

This compound functions by selectively binding to FAP on the surface of CAFs within the tumor stroma.[1] Once bound, the chelated radionuclide delivers a localized dose of radiation. The type of radiation and its therapeutic effect depend on the chosen isotope:

-

⁶⁸Ga-PNT6555 (Diagnostic): Gallium-68 is a positron emitter used for Positron Emission Tomography (PET) imaging, allowing for the visualization and quantification of FAP expression in tumors.[1][3]

-

¹⁷⁷Lu-PNT6555 (Therapeutic): Lutetium-177 is a beta emitter that induces DNA damage and apoptosis in targeted tumor cells and surrounding cells within a short range.[1]

-

²²⁵Ac-PNT6555 (Therapeutic): Actinium-225 is an alpha emitter, delivering high-energy radiation over a very short distance, leading to potent cell killing.[5][9]

-

¹⁶¹Tb-PNT6555 (Therapeutic): Terbium-161 is a beta emitter with properties similar to ¹⁷⁷Lu.[5][6]

The following diagram illustrates the theranostic workflow of this compound.

Caption: this compound theranostic workflow for patient selection and therapy.

The signaling pathway targeted by this compound involves the disruption of the tumor-stroma interaction. By delivering radiation to CAFs, this compound can alter the tumor microenvironment, potentially leading to a pro-inflammatory response and enhanced anti-tumor immunity.[9]

Caption: Mechanism of action of therapeutic this compound conjugates.

Quantitative Data Summary

The preclinical characterization of this compound and its analogues has generated significant quantitative data, which is summarized in the tables below for ease of comparison.

Table 1: In Vitro FAP Inhibition Potency

| Compound | Source of FAP | IC₅₀ (nM) [mean ± SEM] |

| This compound | Human | Data not explicitly quantified in provided search results |

| natGa-PNT6555 | Human | Potent activity reported[2] |

| natLu-PNT6555 | Human | Potent activity reported[2] |

| This compound | Mouse | Potent activity reported[2] |

| natGa-PNT6555 | Mouse | Potent activity reported[2] |

| natLu-PNT6555 | Mouse | Potent activity reported[2] |

| This compound | Rat | Potent activity reported[2] |

| natGa-PNT6555 | Rat | Potent activity reported[2] |

| natLu-PNT6555 | Rat | Potent activity reported[2] |

Note: this compound and its non-radioactive chelates showed significantly reduced potency against closely related proteins PREP and DPPIV, indicating high selectivity.[2][3]

Table 2: In Vivo Tumor Uptake in HEK-mFAP Xenograft Model

| Radioligand | Time Post-Injection | Tumor Uptake (%ID/g) |

| ⁶⁸Ga-PNT6555 | 60 min | >10[2] |

| ¹⁷⁷Lu-PNT6555 | 168 h | >10[2][9] |

| ¹⁷⁷Lu-PNT6952 | 168 h | Significantly lower than ¹⁷⁷Lu-PNT6555[5] |

| ¹⁷⁷Lu-PNT6522 | 168 h | Significantly lower than ¹⁷⁷Lu-PNT6555[5] |

Note: %ID/g denotes the percentage of injected dose per gram of tissue.

Table 3: Therapeutic Efficacy in HEK-mFAP Xenograft Model

| Therapeutic Agent | Dose | Outcome |

| ¹⁷⁷Lu-PNT6555 | 15, 30, 60 MBq | Dose-dependent tumor growth delay; greatest among ¹⁷⁷Lu-FAPIs tested.[5][7] |

| ¹⁷⁷Lu-PNT6952 | 15, 30, 60 MBq | Significant antitumor activity.[5] |

| ¹⁷⁷Lu-PNT6522 | 15, 30, 60 MBq | Significant antitumor activity.[5] |

| ²²⁵Ac-PNT6555 | 5, 25, 50 kBq | 80% survival at optimal dose; delayed tumor growth for 65 days at 50 kBq.[5][9] |

| ¹⁶¹Tb-PNT6555 | 15, 30, 60 MBq | 100% survival at optimal doses (30 and 60 MBq).[4][5][6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FAP Inhibition Assay

This assay determines the potency of this compound and its analogues to inhibit FAP enzymatic activity.

Caption: Workflow for the in vitro FAP inhibition assay.

Protocol:

-

Reagent Preparation: Recombinant soluble FAP from human, mouse, or rat sources is used. A fluorogenic substrate, such as 3144-AMC, is prepared in an appropriate assay buffer. Test compounds (this compound and its chelates) are serially diluted to a range of concentrations.

-

Incubation: The FAP enzyme is pre-incubated with the test compounds for a specified time at 37°C to allow for binding.

-

Reaction Initiation: The fluorogenic substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The rate of substrate cleavage is proportional to the FAP activity.

-

Data Analysis: The percentage of FAP inhibition at each compound concentration is calculated relative to a control with no inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.[6]

Cellular Uptake and Internalization Assay

This assay quantifies the uptake and internalization of radiolabeled this compound in cells expressing FAP.

Protocol:

-

Cell Culture: Human embryonic kidney (HEK) cells engineered to express mouse FAP (HEK-mFAP) and mock-transfected HEK cells (HEK-Mock) are cultured to confluence in multi-well plates.[6]

-

Incubation: Cells are incubated with increasing concentrations of radiolabeled this compound (e.g., natLu-PNT6555) for a defined period (e.g., 1 hour) at 37°C.[6]

-

Total Uptake Measurement: After incubation, the cells are washed with cold buffer to remove unbound radioligand. The total cell-associated radioactivity is measured using a gamma counter.

-

Internalization Measurement: To differentiate between membrane-bound and internalized radioligand, cells are treated with an acidic buffer to strip surface-bound radioactivity. The remaining intracellular radioactivity is then measured.[7]

-

Data Analysis: The total uptake and internalized fraction are calculated and expressed as a percentage of the total added radioactivity.

In Vivo Biodistribution Studies

These studies determine the distribution and clearance of radiolabeled this compound in a living organism.

Protocol:

-

Animal Model: Mice are xenografted with HEK-mFAP tumor cells.[5]

-

Radioligand Administration: A single intravenous injection of the radiolabeled this compound compound (e.g., ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555) is administered to the tumor-bearing mice.[3][5]

-

Imaging (PET/SPECT): At various time points post-injection, mice are anesthetized and imaged using a small-animal PET or SPECT scanner to visualize the biodistribution of the radioligand.[3][6]

-

Ex Vivo Organ Assay: At the end of the study, mice are euthanized, and major organs and tissues (including the tumor) are excised, weighed, and the radioactivity is measured using a gamma counter.[3]

-

Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Time-activity curves are generated to assess the pharmacokinetics.[6]

Antitumor Efficacy Studies

These studies evaluate the therapeutic efficacy of radiolabeled this compound in tumor-bearing mice.

Protocol:

-

Tumor Implantation: Mice are implanted with HEK-mFAP tumor cells and tumors are allowed to grow to a specific size (e.g., ~100-250 mm³).[6]

-

Treatment Groups: Animals are randomized into different treatment groups, including a vehicle control group and groups receiving single intravenous injections of different doses of the therapeutic radioligand (e.g., ¹⁷⁷Lu-PNT6555, ²²⁵Ac-PNT6555, or ¹⁶¹Tb-PNT6555).[5][6]

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal survival is also monitored.[6][7]

-

Data Analysis: Tumor growth curves are plotted for each treatment group. Survival curves are generated and statistical analyses (e.g., log-rank test) are performed to compare the efficacy between different treatment groups and the control.[4][6]

Conclusion

The preclinical data for this compound strongly support its potential as a versatile and effective theranostic agent for FAP-positive cancers. Its high potency and selectivity for FAP, coupled with favorable pharmacokinetics characterized by rapid tumor uptake and prolonged retention, translate into significant antitumor activity in vivo.[3][5] The ability to label this compound with both diagnostic and a range of therapeutic radionuclides provides a powerful platform for personalized oncology, enabling patient selection through imaging and subsequent targeted radiotherapy.[1][4] The ongoing clinical evaluation of ¹⁷⁷Lu-PNT6555 will be crucial in validating these promising preclinical findings in human patients.[8]

References

- 1. openmedscience.com [openmedscience.com]

- 2. researchgate.net [researchgate.net]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. researchgate.net [researchgate.net]

PNT6555: A Technical Guide to a Novel Radiotheranostic for FAP-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PNT6555, a novel boronic acid-based, Fibroblast Activation Protein-α (FAP)-targeted radiotheranostic agent. This compound has demonstrated significant potential in preclinical studies for both imaging and treatment of FAP-positive tumors. This document details the core aspects of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

Fibroblast Activation Protein-α (FAP) is a type-II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the microenvironment of a majority of epithelial tumors, including pancreatic, colorectal, and ovarian cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for cancer therapy.[1][2] this compound is a potent and selective FAP inhibitor that can be chelated with radionuclides for theranostic applications.[3][4] When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), it serves as a PET imaging agent (⁶⁸Ga-PNT6555) for diagnosing and staging FAP-positive tumors.[1] When labeled with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), it becomes a therapeutic agent (¹⁷⁷Lu-PNT6555) designed to deliver targeted radiation to the tumor microenvironment.[1]

Mechanism of Action

This compound is a radioligand composed of a FAP-targeting moiety, (Bz-D-Ala-boroPro), linked to a DOTA chelator via an aminomethyl linker.[5][6] The DOTA chelator securely holds the radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu). The FAP-targeting component of this compound binds with high affinity to FAP expressed on CAFs within the tumor stroma.[1] Upon binding, the radiolabeled this compound is internalized, leading to an accumulation of the radionuclide at the tumor site.

For diagnostic purposes with ⁶⁸Ga-PNT6555, the emitted positrons are detected by a PET scanner, providing a high-contrast image of FAP-positive tumor lesions. For therapeutic applications with ¹⁷⁷Lu-PNT6555, the beta-minus particles emitted by ¹⁷⁷Lu travel a short distance within the tissue, delivering a cytotoxic radiation dose to the tumor cells and surrounding stromal components, leading to DNA damage and cell death.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been extensively evaluated. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro FAP Inhibition

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound and its non-radioactive Gallium (natGa) and Lutetium (natLu) chelates against recombinant human FAP and two closely related proteases, prolyl endopeptidase (PREP) and dipeptidyl peptidase 4 (DPP4), demonstrating its high potency and selectivity for FAP.[3]

| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) |

| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 |

| natGa-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 |

| natLu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 |

Data are presented as mean ± SEM.[7]

Table 2: Biodistribution of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model

This table summarizes the biodistribution of ¹⁷⁷Lu-PNT6555 in mice bearing HEK tumors expressing mouse FAP. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection, highlighting the high and persistent tumor uptake and rapid clearance from most normal tissues.[7]

| Tissue | 4 h (%ID/g) | 24 h (%ID/g) | 72 h (%ID/g) | 168 h (%ID/g) |

| Tumor | 16.3 ± 1.5 | 14.8 ± 1.2 | 11.9 ± 1.1 | 10.5 ± 0.9 |

| Blood | 0.4 ± 0.1 | 0.03 ± 0.01 | 0.01 ± 0.00 | 0.00 ± 0.00 |

| Liver | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Kidneys | 3.9 ± 0.5 | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 |

| Spleen | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.04 ± 0.01 | 0.02 ± 0.00 |

| Pancreas | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.04 ± 0.01 |

| Lungs | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.03 ± 0.00 |

| Bone | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |

Data are presented as mean ± SEM for n=3 animals per time point.[7]

Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-PNT6555 in HEK-mFAP Xenograft Model

This table shows the antitumor activity of single doses of ¹⁷⁷Lu-PNT6555 in mice bearing HEK-mFAP tumors. The data illustrates a dose-dependent delay in tumor growth and a significant increase in median survival compared to the vehicle control group.[3]

| Treatment Group | Dose (MBq) | Median Survival (days) | Tumor Growth Inhibition |

| Vehicle | - | 35 | - |

| ¹⁷⁷Lu-PNT6555 | 15 | 56 | Significant |

| ¹⁷⁷Lu-PNT6555 | 30 | 70 | Significant |

| ¹⁷⁷Lu-PNT6555 | 60 | 91 | Significant |

Tumor growth inhibition was statistically significant (p < 0.001) for all dose groups compared to vehicle.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro FAP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues against FAP and related proteases.

Materials:

-

Recombinant human FAP, PREP, and DPP4 enzymes.

-

This compound, natGa-PNT6555, natLu-PNT6555.

-

Fluorogenic substrate: Z-Gly-Pro-AMC for FAP and PREP, Gly-Pro-AMC for DPP4.

-

Assay buffer (pH 7.5 for FAP and PREP, pH 8.0 for DPP4).

-

96-well plates.

-

Fluorimeter.

Procedure:

-

Prepare serial dilutions of the test compounds (this compound and its chelates).

-

In a 96-well plate, add the respective enzyme to the assay buffer.

-

Add the serially diluted test compounds to the wells and incubate at room temperature for 10 minutes.

-

Add the fluorogenic substrate to each well to a final concentration of 25 µM.

-

Incubate for a further 15 minutes at room temperature.

-

Measure the fluorescence intensity using a fluorimeter with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Calculate the IC₅₀ values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.[3]

Animal Studies: Biodistribution

Objective: To determine the in vivo distribution and tumor uptake of radiolabeled this compound.

Materials:

-

HEK-mFAP tumor-bearing mice.

-

¹⁷⁷Lu-PNT6555.

-

Anesthesia.

-

Gamma counter.

Procedure:

-

Administer a defined dose of ¹⁷⁷Lu-PNT6555 intravenously to the tumor-bearing mice.

-

At designated time points (e.g., 4, 24, 72, and 168 hours) post-injection, euthanize a cohort of mice (n=3 per time point).

-

Collect blood and dissect key tissues and organs (tumor, liver, kidneys, spleen, etc.).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).[3][8]

Animal Studies: Therapeutic Efficacy

Objective: To evaluate the antitumor activity of therapeutic doses of radiolabeled this compound.

Materials:

-

HEK-mFAP tumor-bearing mice.

-

¹⁷⁷Lu-PNT6555, ²²⁵Ac-PNT6555, or ¹⁶¹Tb-PNT6555.

-

Vehicle control.

-

Calipers for tumor measurement.

Procedure:

-

Once tumors reach a predetermined size (e.g., ~100-250 mm³), randomize the mice into treatment and control groups (n=6 per group).

-

Administer a single intravenous injection of the radiolabeled this compound at various doses or the vehicle control.

-

Monitor the health of the animals and measure tumor dimensions with calipers weekly.

-

Calculate tumor volume using the formula: (length × width²) / 2.

-

Record the date of mortality or euthanasia for survival analysis.

-

Plot tumor growth curves and Kaplan-Meier survival curves.[3][7]

Clinical Protocol: ⁶⁸Ga-PNT6555 PET/CT Imaging

Objective: To assess the safety, tolerability, and diagnostic performance of ⁶⁸Ga-PNT6555 PET/CT in patients with FAP-positive solid tumors.

Procedure:

-

Administer 120-220 MBq of ⁶⁸Ga-PNT6555 intravenously to the patient.

-

The patient rests for an uptake period of 60-120 minutes.

-

A low-dose CT scan is performed for attenuation correction and anatomical localization.

-

A whole-body PET scan is then acquired.

-

The resulting images are analyzed to assess the biodistribution of the tracer and identify areas of FAP-positive tumor involvement.[9][10]

Signaling Pathways and Visualizations

FAP expression on CAFs influences several signaling pathways that promote tumor growth, invasion, and immunosuppression.

FAP-Mediated Signaling in Cancer-Associated Fibroblasts

FAP has been shown to activate intracellular signaling cascades that contribute to the pro-tumorigenic phenotype of CAFs. One key pathway involves the activation of STAT3. FAP can associate with urokinase plasminogen activator receptor (uPAR), leading to the activation of Focal Adhesion Kinase (FAK). FAK, in turn, activates a signaling cascade involving Src and JAK2, which ultimately phosphorylates and activates STAT3. Activated STAT3 promotes the transcription of inflammatory cytokines, such as CCL2, which can recruit myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, thereby fostering an immunosuppressive milieu.[6] Additionally, FAP has been implicated in the activation of the PI3K/AKT and Ras-ERK pathways, which are critical for cell proliferation and survival.[11]

Caption: FAP-mediated signaling pathways in cancer-associated fibroblasts.

Theranostic Workflow for this compound

The clinical application of this compound follows a theranostic workflow, integrating diagnostic imaging with targeted radionuclide therapy.

Caption: Theranostic workflow of this compound in FAP-positive tumors.

Clinical Development

This compound is currently being evaluated in a Phase I clinical trial, known as the FRONTIER study (NCT05432193).[12] This open-label, dose-escalation study is designed to assess the safety, tolerability, and dosimetry of ¹⁷⁷Lu-PNT6555 in patients with select solid tumors that overexpress FAP.[12][13] The trial will also evaluate the diagnostic performance of ⁶⁸Ga-PNT6555 PET/CT.[13] The successful completion of this trial will be a critical step towards the clinical translation of this compound as a novel theranostic agent for a wide range of FAP-positive cancers.

Conclusion

This compound is a promising FAP-targeted radiotheranostic with a strong preclinical data package supporting its further development. Its high potency and selectivity for FAP, coupled with favorable biodistribution and significant antitumor efficacy in animal models, underscore its potential to improve both the diagnosis and treatment of FAP-positive tumors. The ongoing FRONTIER clinical trial will provide crucial insights into its safety and efficacy in humans, paving the way for a new targeted therapy option for patients with difficult-to-treat cancers.

References

- 1. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. preprints.org [preprints.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Theranostic Potential of PNT6555: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNT6555 is an investigational radiopharmaceutical agent with significant theranostic potential for a wide array of solid tumors. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and ongoing clinical development. It is designed to serve as a technical resource for researchers, scientists, and professionals involved in drug development.

This compound is a small molecule that targets Fibroblast Activation Protein (FAP), a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of more than 90% of epithelial cancers.[1] In contrast, FAP expression in healthy adult tissues is limited, making it an attractive target for cancer therapy.[1] this compound consists of a DOTA chelator, which can be combined with diagnostic or therapeutic radionuclides, linked to a FAP-targeting moiety (Bz-D-Ala-boroPro).[1][2] For diagnostic purposes, this compound is chelated with Gallium-68 (⁶⁸Ga-PNT6555) for Positron Emission Tomography (PET) imaging.[1] For therapeutic applications, it is chelated with Lutetium-177 (¹⁷⁷Lu-PNT6555) or Actinium-225 (²²⁵Ac-PNT6555) to deliver targeted radiation to tumor cells.[1]

Mechanism of Action: Targeting the Tumor Microenvironment

This compound's therapeutic strategy revolves around the inhibition of FAP on CAFs within the tumor microenvironment. CAFs are a critical component of the tumor stroma and play a significant role in tumor growth, invasion, and metastasis.[3] By targeting FAP, this compound disrupts the supportive tumor infrastructure.[3] The radiolabeled this compound binds with high affinity to FAP, leading to the selective delivery of radiation to the tumor site, thereby minimizing damage to surrounding healthy tissues.[3]

Signaling Pathway

Recent studies have elucidated a key signaling pathway initiated by FAP in cancer-associated fibroblasts. This pathway involves the interaction of FAP with the urokinase plasminogen activator receptor (uPAR), leading to the activation of the transcription factor STAT3 and the subsequent upregulation of the chemokine CCL2. This signaling axis is crucial for recruiting myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which in turn suppresses the anti-tumor immune response. By inhibiting FAP, this compound is hypothesized to disrupt this immunosuppressive signaling cascade.

Preclinical Data

This compound has demonstrated promising results in preclinical studies, showcasing its high potency, selectivity, and therapeutic efficacy.

In Vitro Studies

Biochemical and cellular assays have confirmed that this compound and its non-radioactive metal chelates (natGa-PNT6555 and natLu-PNT6555) are potent inhibitors of FAP from human, mouse, and rat sources.[4] Importantly, they exhibit significantly reduced activity against closely related proteins such as PREP and DPPIV, highlighting their high selectivity.[4]

Table 1: In Vitro FAP Inhibition Potency (IC₅₀)

| Compound | Human FAP (nM) | Murine FAP (nM) |

| This compound | Potent activity | Potent activity |

| natGa-PNT6555 | Potent activity | Potent activity |

| natLu-PNT6555 | Potent activity | Potent activity |

| Source: Data synthesized from preclinical characterization reports.[4] |

In Vivo Studies

Biodistribution and efficacy studies in tumor-bearing mice have provided strong evidence for the theranostic potential of this compound.

Biodistribution of ⁶⁸Ga-PNT6555 (PET Imaging): Dynamic PET imaging in HEK-mFAP tumor-bearing mice showed rapid clearance of ⁶⁸Ga-PNT6555 from the blood via the kidneys and urinary tract.[4] Concurrently, there was a continuous and increasing uptake of the imaging agent in the tumor, with the tumor being the only site of significant retained activity at 60 minutes post-injection (>10 %ID/g).[4]

Biodistribution of ¹⁷⁷Lu-PNT6555 (SPECT Imaging and Direct Organ Assay): Similar to the diagnostic counterpart, ¹⁷⁷Lu-PNT6555 demonstrated rapid renal clearance.[4] Notably, after 24 hours, the tumor was the only tissue with significant activity retention.[4] Direct organ assays confirmed low accumulation and retention in normal tissues, with a high level of tumor retention observed out to 168 hours (>10 %ID/g).[4]

Table 2: Tumor Uptake of Radiolabeled this compound in Preclinical Models

| Radiopharmaceutical | Time Point | Tumor Uptake (%ID/g) |

| ⁶⁸Ga-PNT6555 | 60 min | > 10 |

| ¹⁷⁷Lu-PNT6555 | 168 h | > 10 |

| Source: Data from in vivo biodistribution studies.[4] |

Therapeutic Efficacy: Therapeutic studies using single doses of ¹⁷⁷Lu-PNT6555 or ²²⁵Ac-PNT6555 in preclinical mouse models of cancer have shown significant, dose-responsive efficacy.[4] In the HEK-mFAP model, treatment with either radiopharmaceutical resulted in compelling inhibition of tumor growth, with no apparent weight loss at the tested dose levels.[4] Several mice experienced long-term survival of over 100 days.[4]

Experimental Protocols

The preclinical evaluation of this compound involved a series of well-defined experimental protocols to assess its potency, selectivity, biodistribution, and therapeutic efficacy.

Biochemical and Cellular Assays

-

Objective: To determine the in vitro potency and selectivity of this compound and its metal chelates.

-

Methodology:

-

FAP Inhibition Assays: The inhibitory activity of the compounds was tested against recombinant FAP from human, mouse, and rat sources. The half-maximal inhibitory concentration (IC₅₀) was determined.

-

Selectivity Assays: The potency of the compounds was tested against closely related homologous proteins, such as prolyl endopeptidase (PREP) and dipeptidyl peptidase-IV (DPPIV), to assess their selectivity for FAP.

-

In Vivo Biodistribution Studies

-

Objective: To evaluate the distribution and clearance of radiolabeled this compound in living organisms.

-

Methodology:

-

Animal Model: Tumor-bearing mice (e.g., HEK-mFAP xenograft model) were used.

-

Radiopharmaceutical Administration: A defined dose of ⁶⁸Ga-PNT6555 (for PET) or ¹⁷⁷Lu-PNT6555 (for SPECT) was administered intravenously.

-

Imaging:

-

PET Imaging: Dynamic PET scans were performed to visualize the time-course of ⁶⁸Ga-PNT6555 distribution.

-

SPECT Imaging: SPECT scans were conducted at various time points post-injection to assess the distribution of ¹⁷⁷Lu-PNT6555.

-

-

Direct Organ Assay: At predetermined time points, animals were euthanized, and organs of interest (tumor, blood, kidneys, liver, etc.) were harvested, weighed, and the radioactivity was measured using a gamma counter to calculate the percentage of injected dose per gram of tissue (%ID/g).

-

Therapeutic Efficacy Studies

-

Objective: To assess the anti-tumor activity of therapeutic radiolabeled this compound.

-

Methodology:

-

Animal Model: Tumor-bearing mice were randomized into treatment and control groups.

-

Treatment Administration: A single dose of ¹⁷⁷Lu-PNT6555 or ²²⁵Ac-PNT6555 at varying dose levels was administered intravenously. A control group received a vehicle.

-

Monitoring: Tumor volume and body weight of the mice were measured regularly.

-

Endpoint: The study continued until a predefined endpoint, such as a specific tumor volume or a set number of days, to evaluate tumor growth inhibition and overall survival.

-

Clinical Development

Based on the compelling preclinical data, this compound has advanced to clinical trials.

FRONTIER: Phase 1 Clinical Trial (NCT05432193)

A Phase 1, open-label, dose-escalation study, named FRONTIER, is currently underway to evaluate the safety, tolerability, and dosimetry of ¹⁷⁷Lu-PNT6555 in patients with select solid tumors that overexpress FAP.[2][5]

-

Patient Population: The trial is enrolling up to 30 patients with FAP-avid solid tumors.[5]

-

Study Design: Patients are first screened for FAP-positive disease using a ⁶⁸Ga-PNT6555 PET/CT scan.[5] Eligible patients then receive ¹⁷⁷Lu-PNT6555 at a fixed dose level for up to 6 doses, with a 6-week interval between each dose.[5]

-

Primary Objective: To determine the recommended Phase 2 dose of ¹⁷⁷Lu-PNT6555.[5]

-

Secondary Objective: To assess the preliminary efficacy of ¹⁷⁷Lu-PNT6555 based on tumor response (Objective Response Rate - ORR).[5]

The FRONTIER trial represents a critical step in the clinical development of this compound and will provide valuable data on its safety and efficacy in humans.

Conclusion

This compound is a promising theranostic agent that leverages the high and specific expression of FAP in the tumor microenvironment. Its dual capability for both imaging and therapy offers a personalized approach to cancer treatment. The robust preclinical data, demonstrating high tumor uptake and significant anti-tumor efficacy, have paved the way for its clinical evaluation. The ongoing FRONTIER Phase 1 clinical trial will be instrumental in defining the future role of this compound in the management of FAP-positive solid tumors. The continued development of this and other FAP-targeted radioligands holds the potential to significantly impact the field of oncology.

References

- 1. cancerres.aacrjournals.org [cancerres.aacrjournals.org]

- 2. rupress.org [rupress.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. FAP-retargeted Ad5 enables in vivo gene delivery to stromal cells in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin αvβ6 plays a bi-directional regulation role between colon cancer cells and cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

PNT6555: A Boronic Acid-Based FAP Inhibitor for Theranostic Applications in Oncology

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PNT6555, a novel boronic acid-based inhibitor of Fibroblast Activation Protein (FAP), and its development as a radiotheranostic agent. This compound is a potent and selective FAP inhibitor that has demonstrated promising preclinical efficacy and is currently under clinical investigation. This document details the mechanism of action, preclinical data, and experimental protocols associated with this compound and its radiolabeled analogues.

Introduction to this compound and Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its limited expression in healthy adult tissues makes it an attractive target for targeted cancer therapies. This compound is a D-ala-boroPro-based FAP-targeting radioligand developed for both diagnostic imaging and therapeutic applications.[2][3] The core structure consists of a potent FAP-inhibiting boronic acid moiety, a DOTA chelator for radiolabeling, and a linker. This design allows for the theranostic pairing of a diagnostic agent, typically labeled with Gallium-68 (⁶⁸Ga), and a therapeutic agent, commonly labeled with Lutetium-177 (¹⁷⁷Lu), Actinium-225 (²²⁵Ac), or Terbium-161 (¹⁶¹Tb).[1][3][4]

Mechanism of Action

This compound functions by selectively binding to and inhibiting the enzymatic activity of FAP on the surface of CAFs.[1][3] The boronic acid warhead forms a covalent but reversible bond with the catalytic serine residue in the active site of FAP. When chelated with a therapeutic radioisotope such as ¹⁷⁷Lu, this compound delivers a cytotoxic radiation payload directly to the tumor microenvironment.[1] This targeted delivery of radiation aims to destroy CAFs and surrounding tumor cells, disrupt the supportive tumor stroma, and induce an anti-tumor immune response.[4]

Below is a conceptual diagram illustrating the targeted delivery of radiolabeled this compound to FAP-expressing cancer-associated fibroblasts within the tumor microenvironment.

Quantitative Preclinical Data

The preclinical development of this compound and its analogues has generated significant quantitative data regarding their potency, selectivity, cellular uptake, biodistribution, and antitumor efficacy.

In Vitro FAP Inhibition and Selectivity

The inhibitory activity of this compound and its metal-chelated forms was assessed against recombinant human FAP and two closely related serine proteases, prolyl endopeptidase (PREP) and dipeptidyl peptidase 4 (DPP4), to determine its potency and selectivity.[5]

| Compound | FAP IC₅₀ (nM) | PREP IC₅₀ (nM) | DPP4 IC₅₀ (nM) | Selectivity Index (PREP/FAP) | Selectivity Index (DPP4/FAP) |

| This compound | 3.9 ± 0.3 | 900 ± 97 | >100,000 | 230 | >26,000 |

| ¹⁷⁷Lu-PNT6555 | 16 ± 3.0 | 4,100 ± 740 | >100,000 | 260 | >6,300 |

| ⁶⁸Ga-PNT6555 | 55 ± 3.0 | 3,600 ± 510 | >100,000 | 65 | >1,800 |

| Data presented as mean ± SEM from fluorometric assays.[5] |

Biodistribution of ⁶⁸Ga-PNT6555 in Tumor-Bearing Mice

The biodistribution of ⁶⁸Ga-PNT6555 was evaluated in mice bearing HEK-mFAP tumors at 60 minutes post-injection.[6]

| Tissue | Uptake (%ID/g) |

| Tumor | 6.38 ± 0.45 |

| Blood | 0.49 ± 0.04 |

| Heart | 0.28 ± 0.02 |

| Lungs | 0.41 ± 0.05 |

| Liver | 0.42 ± 0.03 |

| Spleen | 0.29 ± 0.03 |

| Kidneys | 3.11 ± 0.38 |

| Muscle | 0.22 ± 0.02 |

| Bone | 0.25 ± 0.03 |

| Data presented as mean ± SEM of percentage injected dose per gram.[7][8] |

Antitumor Efficacy of Radiolabeled this compound

The therapeutic efficacy of this compound labeled with different radioisotopes was assessed in mice with HEK-mFAP xenograft tumors.[2][3]

| Treatment | Dose | Outcome |

| ¹⁷⁷Lu-PNT6555 | 30 MBq | 50% (3/6) tumor-free survival at 80 days |

| ¹⁷⁷Lu-PNT6555 | 60 MBq | 100% (6/6) tumor-free survival at 80 days |

| ²²⁵Ac-PNT6555 | 50 kBq | 67% (4/6) tumor-free survival at 70 days |

| ¹⁶¹Tb-PNT6555 | 30 MBq | 100% survival at ~100 days |

| ¹⁶¹Tb-PNT6555 | 60 MBq | 100% survival at ~100 days |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Fluorometric IC₅₀ Measurements

This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues.[9]

-

Recombinant human FAP, PREP, or DPP4 were incubated in a 96-well plate with 1:10 serial dilutions of the test compounds for 10 minutes at room temperature.

-

A fluorogenic substrate (Z-Gly-Pro-AMC for FAP and PREP; Gly-Pro-AMC for DPP4) was added to each well to a final concentration of 25 µM.

-

The plate was incubated for an additional 15 minutes at room temperature.

-

Enzyme activity was measured by fluorimetry at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

IC₅₀ values were calculated from the resulting dose-response curves.

Cellular Uptake and Internalization Assay

This assay quantifies the amount of compound taken up by cells and the fraction that is internalized.[1]

-

HEK-mFAP cells (expressing FAP) and HEK-Mock cells (control) were seeded in 6-well plates and incubated for 18-24 hours.

-

Cells were incubated with increasing concentrations of natLu-PNT6555 for 1 hour at 37°C.

-

For internalization, after incubation, cells were washed with an acidic buffer to remove surface-bound compound.

-

The total cell-associated and internalized amounts of the Lutetium-chelated compound were measured using inductively coupled plasma mass spectrometry (ICP-MS).

In Vivo Biodistribution and Tumor Uptake Studies

This protocol details the in vivo assessment of radiolabeled this compound distribution.[9]

-

Mice bearing HEK-mFAP tumors were injected intravenously with a defined dose of ⁶⁸Ga-PNT6555 or ¹⁷⁷Lu-PNT6555.

-

At designated time points post-injection, animals were euthanized.

-

Blood and various tissues (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone) were collected and weighed.

-

The radioactivity in each sample was measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ.

Antitumor Efficacy Studies in Xenograft Models

This protocol outlines the evaluation of the therapeutic efficacy of radiolabeled this compound.[10]

-

Mice with established HEK-mFAP tumors were administered a single intravenous injection of the radiolabeled this compound compound, vehicle, or non-radiolabeled precursor.

-

Animal health, body weight, and tumor dimensions were monitored weekly.

-

Tumor volumes were calculated from caliper measurements.

-

Survival was monitored, with mortality or euthanasia as the endpoint.

-

Tumor growth curves and animal survival curves were plotted to assess efficacy.

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Development of this compound, a Boronic Acid-Based, Fibroblast Activation Protein-α (FAP)-Targeted Radiotheranostic for Imaging and Treatment of FAP-Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. preprints.org [preprints.org]

- 8. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. jnm.snmjournals.org [jnm.snmjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Significance of Fibroblast Activation Protein (FAP) Expression in Epithelial Carcinomas

Introduction: Defining Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease that is selectively expressed in pathological conditions, most notably in the tumor microenvironment (TME) of the majority of epithelial carcinomas.[1][2] Under normal physiological conditions, FAP expression is largely absent in adult tissues, with transient expression observed during wound healing and in certain fetal mesenchymal tissues.[2][3] This highly restricted expression profile makes FAP an attractive target for cancer diagnostics and therapeutics.

Structurally, FAP is a 170 kDa glycoprotein (B1211001) that forms homodimers on the cell surface.[2][4] It possesses both dipeptidyl peptidase and endopeptidase activities, allowing it to cleave various substrates, including denatured type I collagen (gelatin), fibroblast growth factor 21 (FGF21), and α2-antiplasmin.[1][5] FAP is predominantly found on the surface of cancer-associated fibroblasts (CAFs), which are a key component of the tumor stroma and play a critical role in tumor progression.[3][6] In some malignancies, FAP expression has also been detected directly on tumor cells.[1][7]

FAP Expression Landscape in Epithelial Carcinomas

FAP is overexpressed in the reactive stromal fibroblasts of more than 90% of human epithelial carcinomas, including but not limited to breast, colorectal, ovarian, lung, and pancreatic cancers.[8][9][10] Its expression level and cellular localization can vary significantly between different tumor types and even within the same tumor, reflecting the heterogeneity of the TME.[11][12]

Quantitative Analysis of FAP Expression

The following table summarizes FAP expression data from immunohistochemical (IHC) studies across various epithelial carcinomas. The data highlight the widespread, yet variable, presence of FAP in the tumor stroma.

| Carcinoma Type | FAP Positivity Rate (in Stroma) | Key Observations | References |

| Breast Cancer | High (~85-90%) | Strong FAP expression is consistently observed in the stroma of invasive ductal carcinomas. | [8][11][13][14] |

| Colorectal Cancer | High (>90%) | FAP is expressed in both cancer cells and adjacent stromal cells. Expression intensity may inversely correlate with tumor stage. | [2][8][15] |

| Ovarian Cancer | High (~97%) | Detected in the stroma of most epithelial ovarian cancers but not in benign or normal ovarian tissue. Associated with higher stage and metastasis. | [2][9][16] |

| Pancreatic Cancer | High (~90%) | Expression is found in both stromal and tumor cells, particularly at the invasive front. High expression is linked to increased metastasis and recurrence. | [2][8][14] |

| Lung Cancer | High (~85-90%) | Primary tumors demonstrate high median FAP content. | [11][13][14] |

| Gastric Cancer | High | FAP expression is predominantly localized to the carcinoma cells themselves, with weaker expression in the stroma. | [1][2] |

| Renal Cell Carcinoma | Low (in primary tumors) | Primary tumors show low FAP levels, but expression is significantly increased in metastatic lesions. | [11][13] |

| Cutaneous Malignancies | High | FAP is expressed in basal cell carcinoma (BCC), squamous cell carcinoma (SCC), and metastatic adenocarcinoma, but not in benign epithelial entities. | [17] |

Prognostic Significance of FAP Expression

Elevated FAP expression is generally correlated with a poor prognosis across numerous epithelial cancers.[1][2] It is often associated with increased tumor progression, metastasis, and reduced overall survival.[5][18] However, the prognostic value can be context-dependent, with some studies reporting conflicting results.[2][8]

| Carcinoma Type | Association of High FAP Expression with Clinical Outcome | References |

| Pan-Cancer Analysis | Associated with poor overall survival and lymph node metastasis. | [2] |

| Ovarian Cancer | Correlated with platinum resistance, shorter recurrence, higher stage, and decreased survival. | [5][16] |

| Pancreatic Cancer | Associated with increased risk of lymph node metastasis, tumor recurrence, and death. | [2][5] |

| Oral Squamous Cell | Linked to higher tumor stage, lymph node metastasis, and reduced overall survival. | [5] |

| Gastric Cancer | Correlated with high grade, lymph node metastasis, and worse overall survival. | [2] |

| Breast Cancer | Controversial; some studies show worse survival, while others report improved survival. | [2][8] |

| Colorectal Cancer | Inversely correlated with patient tumor stage in some studies. | [2][15] |

| Renal Cell Carcinoma | A trend links higher FAP expression to a poorer prognosis. | [14] |

Role of FAP in the Tumor Microenvironment and Signaling

FAP's pro-tumorigenic functions are multifaceted, primarily involving the remodeling of the TME to support tumor growth, invasion, and immune evasion.

-

Extracellular Matrix (ECM) Remodeling: Through its collagenase activity, FAP degrades the ECM, which facilitates cancer cell invasion and migration.[5][6]

-

Angiogenesis: FAP promotes the formation of new blood vessels, which are essential for tumor growth and nutrient supply.[5][18]

-

Immunosuppression: FAP-positive CAFs create an immunosuppressive TME.[6][7][18] This is achieved by recruiting regulatory T cells (Tregs), promoting the polarization of macrophages to an M2 phenotype, and potentially impairing the function of cytotoxic T cells.[11][18]

-

Intracellular Signaling: FAP expression influences key cancer-related signaling pathways. Knockdown of FAP has been shown to decrease the phosphorylation of key proteins in the PI3K/Akt and Ras-ERK pathways, suggesting FAP is an upstream regulator.[2] Overexpression of FAP can upregulate PI3K/Akt and SHH/Gli1 signaling, promoting proliferation and invasion.[2][19]

FAP-Mediated Signaling Pathway

The diagram below illustrates a key signaling pathway influenced by FAP expression, leading to enhanced tumor cell proliferation and survival.

Caption: Diagram of the FAP-PI3K-Akt signaling cascade.

Experimental Protocols for FAP Analysis

Investigating the role of FAP requires robust and reproducible experimental methodologies. Below are detailed protocols for the most common techniques used to assess FAP expression and function.

Immunohistochemistry (IHC) for FAP Detection in FFPE Tissues

This protocol provides a standard workflow for detecting FAP protein in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

-

FFPE tissue sections (4-5 µm) on charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Protein blocking solution (e.g., Normal Goat Serum)

-

Primary antibody: Rabbit monoclonal anti-FAP (e.g., clone SP325)[13]

-

HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit)

-

DAB (3,3'-Diaminobenzidine) chromogen kit

-

Hematoxylin (B73222) counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 min each).

-

Rehydrate through graded ethanol: 100% (2 changes, 3 min each), 95% (2 min), 70% (2 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Place slides in a pressure cooker or water bath containing antigen retrieval buffer.

-

Heat to 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature (approx. 20 min).

-

-

Peroxidase and Protein Blocking:

-

Incubate slides with peroxidase blocking solution for 10 min to quench endogenous peroxidase activity.

-

Rinse with wash buffer (e.g., PBS-T).

-

Incubate with protein blocking solution for 1 hour at room temperature in a humidified chamber.

-

-

Primary Antibody Incubation:

-

Dilute the anti-FAP primary antibody to its optimal concentration in antibody diluent.

-

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody and Detection:

-

Rinse slides with wash buffer (3 changes, 5 min each).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Rinse slides with wash buffer (3 changes, 5 min each).

-

Apply DAB solution and incubate until brown staining develops (typically 1-10 min), monitoring under a microscope.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount coverslip with permanent mounting medium.

-

Scoring: Staining is primarily localized to the stromal component.[13] A semi-quantitative H-score can be calculated by multiplying the staining intensity (0=none, 1=weak, 2=moderate, 3=strong) by the percentage of positive stromal cells.[20]

Caption: A typical workflow for FAP detection by IHC.

In Situ Hybridization (ISH) for FAP mRNA Detection

This protocol outlines the general steps for detecting FAP mRNA directly within tissue sections, providing spatial context for gene expression.

Materials:

-

FFPE tissue sections on charged slides

-

Deparaffinization and rehydration reagents

-

Proteinase K solution

-

Hybridization buffer (containing formamide)

-

Labeled probe specific for FAP mRNA (e.g., DIG-labeled)

-

Stringent wash buffers (e.g., SSC with formamide)

-

Blocking solution

-

Anti-DIG-AP (alkaline phosphatase) antibody

-

NBT/BCIP detection substrate

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate FFPE sections as described in the IHC protocol.

-

Permeabilization: Incubate slides with Proteinase K (10-20 µg/mL) at 37°C for 10-30 minutes to allow probe entry. The exact time must be optimized.[21]

-

Pre-hybridization: Incubate sections in hybridization buffer without the probe for at least 1 hour at the hybridization temperature (e.g., 65°C) to block non-specific binding sites.[22]

-

Hybridization: Dilute the FAP-specific probe in hybridization buffer. Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 65°C.[22]

-

Post-Hybridization Washes: Perform a series of stringent washes at 65°C with decreasing concentrations of SSC buffer to remove non-specifically bound probe.[21][22]

-

Immunological Detection:

-

Block the sections for 1 hour at room temperature.

-

Incubate with an anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

-

Wash thoroughly with an appropriate buffer (e.g., MABT).

-

-

Colorimetric Detection: Incubate sections with NBT/BCIP substrate in the dark until a purple/blue precipitate forms. Monitor the reaction progress under a microscope.

-

Stopping and Mounting: Stop the reaction by washing with buffer. Counterstain if desired (e.g., Nuclear Fast Red) and mount with an aqueous mounting medium.

Functional Assays: Transwell Invasion Assay

This assay measures the invasive capacity of cancer cells in response to FAP activity, often studied via co-culture with FAP-expressing fibroblasts or by manipulating FAP expression in cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

Cancer cell lines (with or without FAP expression/knockdown)

-

Fibroblasts (FAP+ or FAP-) for co-culture experiments

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs, methanol (B129727), and crystal violet stain

Procedure:

-

Insert Preparation: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for at least 1 hour.

-

Cell Seeding:

-

Harvest and resuspend cancer cells in serum-free medium.

-

Add 1x10⁵ to 5x10⁵ cells to the upper chamber of the Matrigel-coated insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. For co-culture studies, FAP-expressing fibroblasts can be seeded in the lower chamber as the source of chemoattractants.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

-

Analysis:

-

Carefully remove the medium from the upper chamber.

-

Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.

-

Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Rinse with water and allow to air dry.

-

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. The results can be compared between control and FAP-manipulated groups.

Caption: Workflow for a transwell cell invasion assay.

FAP as a Therapeutic Target

The restricted expression of FAP in tumors compared to healthy tissues makes it a prime candidate for targeted therapies.[6][8] Several strategies are under investigation:

-

Enzymatic Inhibition: Small molecule inhibitors that block FAP's proteolytic activity.[23]

-

FAP-activated Prodrugs: Prodrugs that are specifically cleaved and activated by FAP's enzymatic activity within the TME, releasing a cytotoxic agent locally.[8]

-

Immunotherapies: Strategies include FAP-targeted CAR-T cells, vaccines to elicit an immune response against FAP-expressing cells, and antibody-drug conjugates (ADCs).[24]

-

Radioligand Therapy (Theranostics): FAP-targeting molecules are coupled with radioisotopes for both imaging (PET/CT) and therapy, allowing for simultaneous diagnosis and treatment.[6][24]

Conclusion

FAP is a pivotal player in the progression of epithelial carcinomas. Its expression, primarily on cancer-associated fibroblasts, is a strong indicator of a pro-tumorigenic microenvironment and is frequently associated with a poor prognosis. FAP contributes to tumor growth through ECM remodeling, angiogenesis, immunosuppression, and the activation of oncogenic signaling pathways. The detailed experimental protocols provided herein serve as a guide for researchers to accurately assess and understand FAP's role. Given its tumor-specific expression, FAP remains a highly promising and actively pursued target for the development of novel and more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 5. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. telixpharma.com [telixpharma.com]

- 7. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]